

The Discovery and Developmental History of Prohexadione-Calcium: A Technical Guide

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Compound of Interest		
Compound Name:	Prohexadione	
Cat. No.:	B166674	Get Quote

Introduction

Prohexadione-calcium is a potent plant growth regulator widely utilized in agriculture to manage vegetative growth, enhance crop quality, and in some cases, induce defense mechanisms against pathogens.[1][2] This technical guide provides a comprehensive overview of the discovery, developmental history, and mode of action of **Prohexadione**-calcium, intended for researchers, scientists, and professionals in plant science and agrochemical development.

Discovery and Initial Development

Prohexadione-calcium emerged from research conducted by Kumiai Chemical Industry Co., Ltd. and Ihara Chemical Industry Co. of Japan, with the basic patent filed in 1983.[3] Interestingly, the initial research likely aimed to develop new cyclohexenone-type herbicides.[3] A minor modification in the chemical structure, specifically a keto group in the side chain, drastically altered the compound's activity from herbicidal to growth-regulating by blocking specific dioxygenase enzymes.[3]

Following its initial discovery, a complex patent situation arose with Ciba-Geigy AG (now Syngenta), which had filed for similar compounds. Ultimately, Kumiai/Ihara secured the rights for the salts of acylcyclohexanediones, including **Prohexadione**-calcium, while Syngenta focused on the corresponding esters like trinexapac-ethyl. In 1991, BASF acquired a license to develop and commercialize **Prohexadione**-calcium in Europe, North America, and other regions, leading to the introduction of products such as Regalis®, Apogee®, and Medax®.



Chemical Synthesis

The industrial synthesis of **Prohexadione**-calcium involves a multi-step process. A common pathway starts with the condensation of ethyl acetoacetate and methyl vinyl ketone under basic conditions to form a cyclohexenone ring. This is followed by further reactions to introduce the necessary functional groups.

Another patented method describes the synthesis starting from diethyl maleate. This process involves:

- A Michael addition reaction of diethyl maleate with sodium ethoxide.
- Condensation of the resulting intermediate with acetone to form a 1,3-cyclohexanedione compound.
- Esterification with propionyl chloride under base catalysis.
- Hydrolysis of the ester and subsequent reaction with a calcium salt, such as calcium chloride or calcium hydroxide, to yield **Prohexadione**-calcium.

The final product, **Prohexadione**-calcium, is the stable calcium salt of **prohexadione**, as the free acid form is unstable. The active free acid form is generated in the aqueous spray solution, a process facilitated by the addition of ammonium sulphate which binds the calcium.

Mode of Action

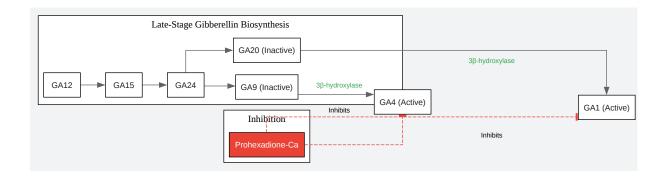
Prohexadione-calcium's primary mode of action is the inhibition of gibberellin (GA) biosynthesis, a class of hormones that regulate plant growth, particularly stem elongation.

Inhibition of Gibberellin Biosynthesis

Prohexadione-calcium acts as a structural mimic of 2-oxoglutaric acid, a co-substrate for several 2-oxoglutarate-dependent dioxygenases involved in the late stages of GA biosynthesis. By competitively inhibiting these enzymes, it blocks key hydroxylation steps. The main target is GA 3β -hydroxylase, which catalyzes the conversion of inactive GA_{20} to the biologically active GA_{1} . This leads to a reduction in the levels of growth-active gibberellins, resulting in decreased cell elongation and, consequently, reduced shoot growth.



The following diagram illustrates the late-stage gibberellin biosynthesis pathway and the point of inhibition by **Prohexadione**-calcium.



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Caption: Inhibition of Gibberellin Biosynthesis by **Prohexadione**-Ca.

Secondary Modes of Action

Beyond its primary role in GA inhibition, **Prohexadione**-calcium influences other metabolic pathways:

- Flavonoid Metabolism: It inhibits flavanone 3-hydroxylase, another dioxygenase, which alters
 the spectrum of flavonoids and phenolic precursors in plants like apples and pears. This can
 lead to the accumulation of 3-deoxyflavonoids, such as luteoforol, which have phytoalexinlike properties and may contribute to induced resistance against certain pathogens like fire
 blight.
- Ethylene Biosynthesis: Prohexadione-calcium shows structural similarities to ascorbic acid, a co-substrate of aminocyclopropanecarboxylic acid (ACC) oxidase, a key enzyme in ethylene production. This can lead to reduced ethylene formation, which may delay senescence and increase fruit set by reducing the abortion of fruitlets.

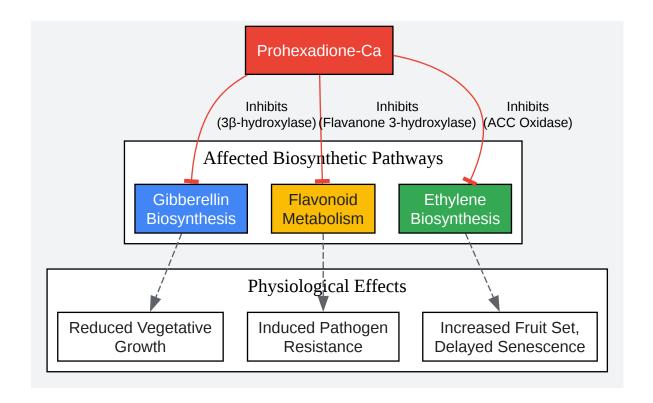




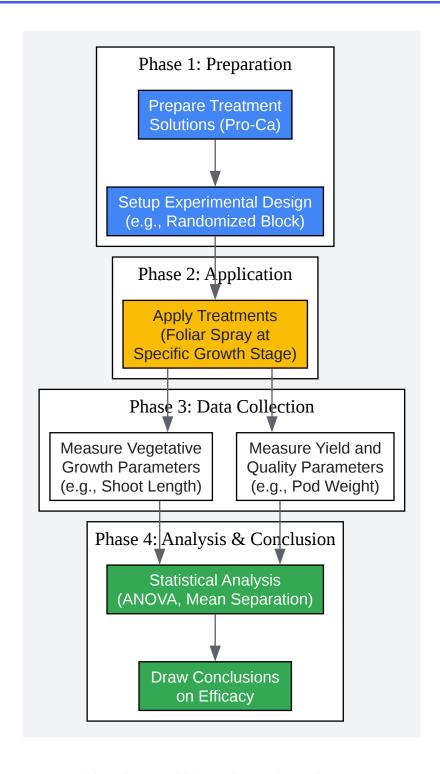


The multifaceted mode of action of **Prohexadione**-calcium is depicted in the diagram below.









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